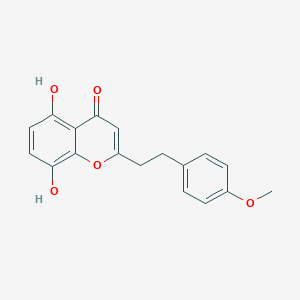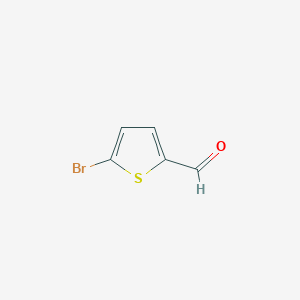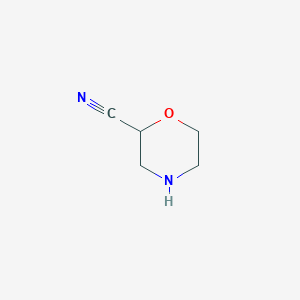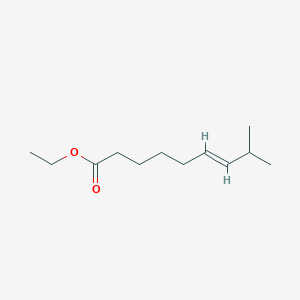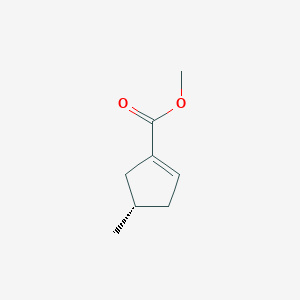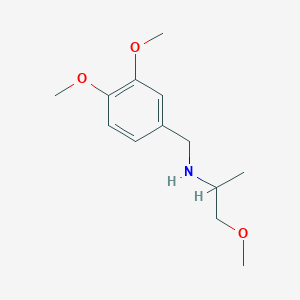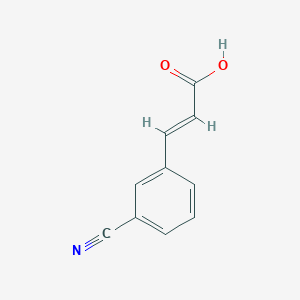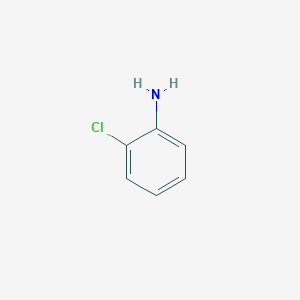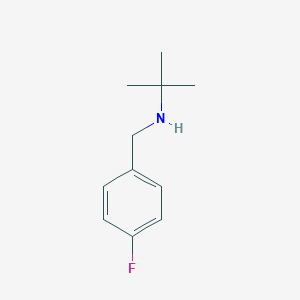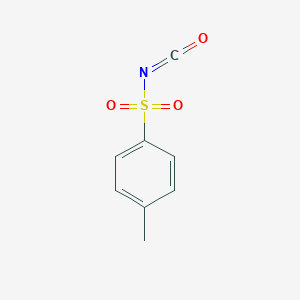
甲苯磺酰异氰酸酯
描述
Tosyl isocyanate, also known as p-Toluenesulfonyl isocyanate, is a highly reactive compound that finds application as a water scavenger . It is used as a component of polyurethane coatings, sealants, adhesives, and as an intermediate of several industrially important chemicals . It reacts with human serum albumin to form an antigen which helps in detecting IgE antibodies in workers hypersensitive to toluene diisocyanate . It is also a reagent used to prepare acetylated syn-1,2-diols, oxazolidin-2-ones, 2,3-diamino acids, and N-tosylcarbonamides .
Synthesis Analysis
The synthesis of Tosyl isocyanate involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . It can also be synthesized through the reaction of isocyanates (RNCO) with water . Another method involves the reaction of TsNCO at the central carbon of a platinum p-allyl system, leading to the substitution of the oxygen atom by the p-toluenesulfonyl N group .Molecular Structure Analysis
Tosyl isocyanate contains a total of 20 bonds; 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Chemical Reactions Analysis
Tosyl isocyanate undergoes palladium-catalyzed bis-allylation reaction with allylstannanes and allyl chlorides . It also reacts violently with water and with basic and protic solvents .Physical And Chemical Properties Analysis
Isocyanates are a family of highly reactive, low molecular weight chemicals . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .科学研究应用
Tosyl Isocyanate: A Comprehensive Analysis of Scientific Research Applications: Tosyl isocyanate, also known as p-toluenesulfonyl isocyanate, is a versatile chemical compound with several unique applications in scientific research. Below are detailed sections focusing on different applications:
Derivatization Reagent in LC-MS/MS
Tosyl isocyanate serves as a derivatization reagent in the determination of 3-α-hydroxy tibolone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing the detection and quantification of this compound .
Analysis of Diethylene Glycol and Propylene Glycol
It is used as a derivatization reagent for the simultaneous quantitative analysis of diethylene glycol and propylene glycol in pharmaceutical products by high-performance liquid chromatography (HPLC), ensuring the safety and efficacy of pharmaceuticals .
Palladium-Catalyzed Three-Component Coupling Reaction
In organic synthesis, tosyl isocyanate participates in a palladium-catalyzed three-component coupling reaction with allylstannanes and allyl chlorides, allowing for tandem bis-allylation of the compound with high regioselectivity .
Synthesis of Heterocycles
Advancements involving p-toluenesulfonylmethyl isocyanide, a related compound, have streamlined the synthesis of simple and fused heterocycles through various reactions such as cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal-catalyzed reactions .
Natural Product Synthesis
These methodologies also facilitate the synthesis of some natural products, expanding the toolkit available to chemists for creating complex organic molecules .
Solubility in Inert Media
Tosyl isocyanate’s solubility in inert media like chlorinated, aromatic, and ethereal solvents makes it suitable for reactions that require non-reactive environments to proceed efficiently .
安全和危害
Isocyanates are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .
未来方向
属性
IUPAC Name |
4-methyl-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJQDHDVZJXNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027558 | |
| Record name | p-Toluenesulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenesulfonyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tosyl isocyanate | |
CAS RN |
4083-64-1 | |
| Record name | p-Toluenesulfonyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4083-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzenesulfonyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004083641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl isocyanate, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Toluenesulphonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-toluenesulphonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLBENZENESULFONYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9004FJX6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary reactive site in Tosyl Isocyanate?
A1: The isocyanate functional group (-N=C=O) is the primary site of reactivity in Tosyl Isocyanate. This group exhibits electrophilicity at the carbon atom, making it susceptible to nucleophilic attack.
Q2: How does Tosyl Isocyanate interact with epoxides?
A2: Tosyl Isocyanate reacts with epoxides via ring-opening reactions. This reaction can be catalyzed by organocatalysts and trialkylboranes to produce polyurethanes. [] This methodology offers a new route to polyurethanes free from typical side products. []
Q3: What is the role of Tosyl Isocyanate in ring-opening polymerization (ROP)?
A3: Tosyl Isocyanate acts as an end-group modifier in ROP. It can transform hydroxyl-terminated polymers into tosylcarbamate anions, initiating the ROP of N-sulfonyl aziridines. This enables the synthesis of well-defined block copolymers like poly(e-caprolactone)-block-polysulfonamide. []
Q4: How does Tosyl Isocyanate react with propargylic alcohols?
A4: Tosyl Isocyanate undergoes domino cyclization with propargylic alcohols in the presence of a copper catalyst. This reaction yields oxazolidinones with moderate to excellent yields. [] Ruthenium complexes bearing tetradentate nitrogen-phosphorus ligands also catalyze this reaction, favoring the formation of exo-isomers. []
Q5: Can Tosyl Isocyanate be used to synthesize heterocyclic compounds?
A5: Yes, Tosyl Isocyanate is a valuable reagent for synthesizing a variety of heterocyclic compounds. For example, it reacts with 5-amino-4-cyanoformimidoylimidazoles to yield 6-amidino-2-oxopurines in almost quantitative yields. [] It also participates in diene-transmissive hetero-Diels-Alder reactions with cross-conjugated 1-azatrienes (3-1-azadendralenes) to produce hexahydroquinazolin-2-ones and hexahydrobenzothiazine-2-imines. []
Q6: What is the molecular formula and weight of Tosyl Isocyanate?
A6: The molecular formula of Tosyl Isocyanate is C8H7NO3S, and its molecular weight is 197.23 g/mol. []
Q7: What is the stability of Tosyl Isocyanate?
A7: Tosyl Isocyanate is sensitive to moisture and basic conditions, leading to polymerization. [] Therefore, storage under anhydrous conditions in a cool, dry place is crucial. It is essential to avoid contact with protic, basic, or organometallic materials. []
Q8: Does Tosyl Isocyanate participate in palladium-catalyzed reactions?
A8: Yes, Tosyl Isocyanate is involved in palladium-catalyzed allylic substitution reactions. Reacting allylic alcohols with Tosyl Isocyanate, followed by palladium catalysis, produces N-tosyl (E)-allylic amines with high regio- and stereoselectivity. [, ] The substitution occurs preferentially at the gamma-position of the allylic alcohol. [, ]
Q9: Have computational methods been used to study reactions involving Tosyl Isocyanate?
A9: Yes, computational methods, such as CNDO/2 calculations, have been employed to investigate the cycloaddition reactivity of Tosyl Isocyanate. For instance, studies on its reaction with pyridine N-oxides suggest that the initial interaction might be governed by coulombic attraction. []
Q10: Are there computational studies to understand the regioselectivity of Tosyl Isocyanate reactions?
A10: DFT calculations have been used to explain the regioselectivity observed in palladium-catalyzed allylic substitution reactions involving Tosyl Isocyanate. [] These studies suggest that the preference for substitution at the branched allylic terminus is related to the relative stability of reaction intermediates. []
- Organic Synthesis: As a versatile reagent for constructing various heterocyclic compounds and functional groups. [, , , , , ]
- Polymer Chemistry: In the synthesis of polyurethanes and block copolymers via ring-opening polymerization. [, ]
- Organometallic Chemistry: As a substrate in palladium-catalyzed allylic substitution reactions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



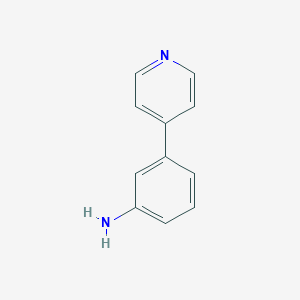
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
